molecular formula C10H19NO3 B180022 (S)-叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯 CAS No. 199174-24-8

(S)-叔丁基 3-(羟甲基)吡咯烷-1-羧酸酯

货号 B180022
CAS 编号: 199174-24-8
分子量: 201.26 g/mol
InChI 键: HKIGXXRMJFUUKV-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 199174-24-8 .


Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.27 . It is a solid at room temperature . The density is 1.1±0.1 g/cm3 . The boiling point is 289.5±13.0 °C at 760 mmHg . The flash point is 128.9±19.8 °C . The refractive index is 1.484 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

科学研究应用

  1. 手性吡咯烷的合成: 一种应用是手性吡咯烷的对映选择性合成。Chung 等人 (2005) 详细介绍了通过腈阴离子环化策略对映选择性合成 N-叔丁基二取代吡咯烷,这导致了高产率和优异的对映体过量 (Chung et al., 2005).

  2. 抗炎和镇痛应用: Ikuta 等人 (1987) 合成了吡咯烷的衍生物,包括 3-(3,5-二叔丁基-4-羟基亚苄基)吡咯烷-2-酮,它们表现出显着的抗炎和镇痛特性。与传统药物相比,这些化合物还显示出降低的致溃疡作用 (Ikuta et al., 1987).

  3. 多氟代烷基脯氨醇的开发: Funabiki 等人 (2008) 研究了 (alphaR)-多氟代烷基脯氨醇的不对称合成。他们发现手性 (S)-叔丁基 2-(全氟烷基酰基)吡咯烷-1-羧酸酯的还原产生了优异的非对映选择性和良好的产率 (Funabiki et al., 2008).

  4. 吡咯烷衍生物的合成: 还有关于合成各种吡咯烷衍生物的研究。例如,Weber 等人 (1995) 研究了特定吡咯烷衍生物的合成和结构,提供了对这类化合物的结构特征的见解 (Weber et al., 1995).

  5. 晶体结构分析: Naveen 等人 (2007) 关注相关化合物叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯的晶体结构。这项研究有助于理解吡咯烷衍生物的分子和晶体结构 (Naveen et al., 2007).

安全和危害

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

属性

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363862
Record name tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

199174-24-8
Record name tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
4
Citations
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。